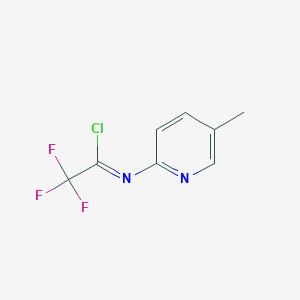
4,5,6-Trichloro-2-(methylsulfonyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,6-Trichloro-2-(methylsulfonyl)pyrimidine is a chemical compound with the molecular formula C5H3Cl3N2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of three chlorine atoms and a methylsulfonyl group attached to the pyrimidine ring, making it a highly reactive intermediate in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trichloro-2-(methylsulfonyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with additional chlorinating agents under controlled conditions . The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of automated systems to control the addition of reagents and the removal of by-products, ensuring the purity and quality of the final product .
化学反应分析
Types of Reactions
4,5,6-Trichloro-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to sulfone or reduced to sulfide under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, sulfone derivatives, and various coupled products depending on the specific reaction conditions and reagents used .
科学研究应用
4,5,6-Trichloro-2-(methylsulfonyl)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 4,5,6-Trichloro-2-(methylsulfonyl)pyrimidine involves its reactivity towards nucleophiles and electrophiles. The chlorine atoms and the methylsulfonyl group make it a versatile intermediate that can interact with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors by forming covalent bonds with active site residues, thereby modulating their activity .
相似化合物的比较
Similar Compounds
- 4,6-Dichloro-2-(methylsulfonyl)pyrimidine
- 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
- 4-Chloro-5,6-dimethyl-2-(methylsulfonyl)pyrimidine
Uniqueness
4,5,6-Trichloro-2-(methylsulfonyl)pyrimidine is unique due to the presence of three chlorine atoms, which enhances its reactivity compared to other similar compounds. This increased reactivity makes it a valuable intermediate in various chemical syntheses and industrial applications .
属性
分子式 |
C5H3Cl3N2O2S |
|---|---|
分子量 |
261.5 g/mol |
IUPAC 名称 |
4,5,6-trichloro-2-methylsulfonylpyrimidine |
InChI |
InChI=1S/C5H3Cl3N2O2S/c1-13(11,12)5-9-3(7)2(6)4(8)10-5/h1H3 |
InChI 键 |
LSILQLDABQZNLV-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=NC(=C(C(=N1)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![5-(Chloromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13679685.png)
![6-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13679692.png)


![2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13679721.png)
